molecular formula C14H11ClN4O2S B5886113 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Cat. No. B5886113
M. Wt: 334.8 g/mol
InChI Key: NKSQMWSFJZDPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole, also known as CPMT, is a chemical compound that belongs to the class of tetrazoles. CPMT is a white crystalline solid that is highly soluble in polar solvents such as water and methanol. CPMT has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting specific enzymes or proteins. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce inflammation, modulate the immune response, and exhibit antibacterial and antifungal activities. This compound has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. This compound is also highly soluble in polar solvents, which makes it easy to work with in the lab. However, there are also some limitations to working with this compound. This compound is a highly reactive compound and can be hazardous if not handled properly. This compound is also relatively unstable and can decompose over time, which can affect its biological activity.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole. One potential area of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes or proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug development.

Synthesis Methods

1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be synthesized via a multistep reaction. The first step involves the reaction of 4-chlorobenzyl chloride and sodium azide to form 1-(4-chlorophenyl)-1H-tetrazole. The second step involves the reaction of 1-(4-chlorophenyl)-1H-tetrazole with phenylsulfonylmethyl chloride to form this compound. The synthesis of this compound is a relatively straightforward process and can be completed in a few steps.

Scientific Research Applications

1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. This compound has also been investigated for its potential to modulate the immune response and inflammation. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential.

properties

IUPAC Name

5-(benzenesulfonylmethyl)-1-(4-chlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSQMWSFJZDPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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